1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone
Description
This compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and medicinal chemistry applications. Key structural elements include:
- A 4-bromophenyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine ring, enhancing hydrophobic interactions.
- A piperazine moiety linked to the 4-position of the core, likely improving solubility and pharmacokinetic properties.
- A phenyl-substituted ethanone group at the terminal position, contributing to electronic modulation and steric bulk .
Propriétés
IUPAC Name |
1-[4-[4-[7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26BrN5O/c1-21(37)22-7-11-25(12-8-22)34-15-17-35(18-16-34)29-28-27(23-5-3-2-4-6-23)19-36(30(28)33-20-32-29)26-13-9-24(31)10-14-26/h2-14,19-20H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKRPMFSAJZAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Br)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule with potential biological activity, particularly in the field of cancer research. Its structure suggests it may interact with various biological targets, including kinases involved in cell proliferation and survival. This article reviews its biological activity based on available literature, including synthesis methods, anticancer properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the bromophenyl group is significant as halogenated compounds often exhibit enhanced biological properties due to their ability to form stronger interactions with biological targets.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler pyrimidine derivatives. For instance, one method involves the reaction of 4-bromophenyl derivatives with piperazine and other reagents under controlled conditions to yield the final product. Various synthetic routes have been explored to optimize yield and purity, which are crucial for biological testing.
Anticancer Activity
Research indicates that compounds containing the pyrrolo[2,3-d]pyrimidine scaffold exhibit significant anticancer properties. In particular:
- In vitro Studies : The compound has been tested against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The results demonstrated that it can inhibit cell proliferation effectively, with IC50 values in the micromolar range. For example, one study reported that derivatives of similar structures showed IC50 values ranging from 6.9 µM to 9.5 µM against different cell lines .
- Mechanism of Action : The activity is often attributed to inhibition of key signaling pathways involved in cancer progression, particularly those regulated by cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) pathways. Pyrrolo[2,3-d]pyrimidines have been shown to inhibit these targets effectively .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the pyrrolo[2,3-d]pyrimidine core in modulating biological activity:
| Substituent Type | Effect on Activity |
|---|---|
| Bromine at C-7 | Increased potency against cancer cells |
| Electron-withdrawing groups | Enhanced interaction with targets |
| Alkyl/aryl substitutions | Varied effects on cytotoxicity |
These findings suggest that specific modifications can lead to improved efficacy and selectivity for cancer cell types.
Case Studies
Several case studies have investigated the efficacy of similar compounds:
- Study on EGFR Inhibition : A related study demonstrated that a pyrrolo[2,3-d]pyrimidine derivative exhibited potent EGFR inhibition with an IC50 value of 14.8 nM against A549 cells. This highlights the potential of this chemical class in targeting growth factor receptors .
- Combination Therapy : Another research effort explored the use of this compound in combination with other anticancer agents, revealing synergistic effects that enhance overall therapeutic efficacy.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolo[2,3-d]pyrimidine Cores
Compound 32 ()
- Core : Pyrrolo[2,3-d]pyrimidine.
- Substituents: 4-Amino group at position 3. Methyl group at position 5. 4-Fluoroindolin-1-yl and 4-bromophenyl-ethanone side chains.
- Key Differences: The absence of piperazine reduces solubility compared to the target compound. Lower synthesis yield (22%) suggests challenges in introducing the ethanone group .
BKI (5-(4-bromophenyl)-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one) ()
- Core: Pyrrolo[2,3-d]pyrimidinone (oxidized variant).
- Substituents :
- 4-Bromophenyl and phenyl groups.
- Ketone at position 4.
- Key Differences: Lack of piperazine and ethanone groups reduces polarity. The ketone group may alter hydrogen-bonding capacity compared to the ethanone in the target compound .
N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine ()
- Core : Pyrrolo[2,3-d]pyrimidine.
- Substituents :
- Benzylamine at position 4.
- 4-Methylphenyl at position 7.
- Key Differences :
Comparative Data Table
Key Research Findings and Implications
Piperazine vs. Benzylamine/Piperidine :
- Piperazine in the target compound likely improves aqueous solubility compared to benzylamine () or piperidine (), critical for oral bioavailability .
Bromophenyl Substitution :
Methodological Considerations in Compound Comparison
- Structural Similarity Metrics : Tools like Tanimoto coefficients () could quantify overlap between the target compound and analogues, though biological activity may diverge due to substituent effects .
Q & A
Basic: What are the key synthetic pathways for this compound, and how can reaction intermediates be characterized?
Methodological Answer:
The synthesis typically involves multi-step protocols, such as:
- Condensation reactions (e.g., acetophenone derivatives with arylhydrazines in acidic ethanol) .
- Vilsmeier-Haack-Arnold formylation using POCl₃/DMF to generate pyrazole-carbaldehyde intermediates .
- Coupling reactions with barbituric acid or thiobarbituric acid under reflux conditions .
Characterization of Intermediates: - Use ¹H/¹³C NMR for structural confirmation of intermediates like 1H-pyrazole-4-carbaldehyde.
- Monitor reaction progress via TLC and purify via recrystallization (e.g., from ethanol/water mixtures) .
Basic: Which analytical techniques are critical for confirming the compound’s purity and structure?
Methodological Answer:
- Melting Point Analysis: High decomposition temperatures (>300°C) indicate crystalline stability .
- NMR Spectroscopy: ¹H/¹³C NMR resolves aromatic protons, carbonyl groups, and piperazine/pyrrolo-pyrimidine moieties .
- HRMS: Validates molecular ion peaks (e.g., m/z calculated for C₂₉H₂₄BrN₅O) .
- X-ray Crystallography: Resolves bond lengths/angles and confirms stereochemistry (e.g., disorder refinement in crystal lattices) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., 7-deazahypoxanthine derivatives) .
- Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled reagents to distinguish overlapping signals .
- Computational Modeling: Simulate NMR spectra using DFT calculations (e.g., B3LYP/6-31G* basis sets) to match experimental data .
Advanced: What strategies optimize yields in multi-step synthesis, particularly for piperazine-linked pyrrolo-pyrimidines?
Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for coupling steps to enhance reactivity .
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for reductive cyclization steps .
- Temperature Control: Reflux conditions (e.g., 80–100°C) for formylation and coupling, with inert atmospheres to prevent oxidation .
Advanced: How can biological activity (e.g., anticancer potential) be methodically evaluated for this compound?
Methodological Answer:
- In Vitro Assays:
- MTT/Proliferation Assays: Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Screen for kinase or phosphodiesterase inhibition using fluorogenic substrates .
- Mechanistic Studies:
Basic: What are the best practices for ensuring compound stability during storage?
Methodological Answer:
- Storage Conditions: Use desiccators at –20°C under argon to prevent hydrolysis/oxidation .
- Solubility Testing: Determine solubility in DMSO or ethanol for stock solutions (e.g., 10 mM) .
- Periodic Purity Checks: Re-analyze via HPLC every 3–6 months to detect degradation .
Advanced: How can reaction mechanisms (e.g., cyclization steps) be experimentally probed?
Methodological Answer:
- Kinetic Studies: Monitor reaction rates under varying temperatures to deduce activation parameters .
- Isotope Effects: Use ¹³C-labeled carbonyl groups to track intermediates via NMR .
- Trapping Experiments: Add radical scavengers (e.g., TEMPO) to identify reactive intermediates .
Advanced: What challenges arise in X-ray crystallographic studies of this compound, and how are they addressed?
Methodological Answer:
- Crystal Disorder: Refine using SHELXL with multiple occupancy models .
- Weak Diffraction: Optimize crystallization via vapor diffusion (e.g., DMF/water) .
- Data-to-Parameter Ratio: Ensure >10:1 by collecting high-resolution data (e.g., 0.8 Å) .
Basic: What computational tools are recommended for predicting physicochemical properties?
Methodological Answer:
- LogP Prediction: Use ChemAxon or MarvinSuite for lipophilicity estimates .
- pKa Calculation: ADMET Predictor or ACD/Labs to assess ionization states .
- Molecular Dynamics: Simulate solubility/stability in explicit solvents (e.g., GROMACS) .
Advanced: How can researchers design SAR studies to improve target affinity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
